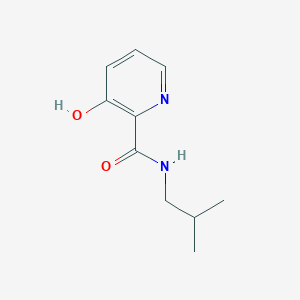![molecular formula C9H8N2O2 B12557484 3-Methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 143807-00-5](/img/structure/B12557484.png)
3-Methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxamide typically involves the functionalization of cyanopyridine intermediates. One common method includes the use of ethyl [(5-bromo-2-chloropyridin-3-yl)oxy]acetate, which undergoes a palladium-catalyzed reaction followed by cyclization to form the desired furo[3,2-b]pyridine structure . The reaction conditions often involve the use of specific catalysts and solvents to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its biological activity.
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel derivatives with enhanced properties.
Industry: Its versatile chemical properties make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the compound’s cytotoxic effects .
Comparison with Similar Compounds
3-Methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds also exhibit significant biological activity and are used as kinase inhibitors.
4-Arylthieno[2,3-b]pyridine-2-carboxamides: Known for their potential as enzyme inhibitors, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific pharmacological properties and its ability to target multiple molecular pathways, making it a versatile compound for various applications.
Properties
CAS No. |
143807-00-5 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methylfuro[3,2-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-6(3-2-4-11-7)13-8(5)9(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
YCTNASHKJMGBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1N=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)






